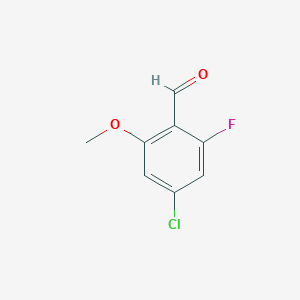

4-Chloro-2-fluoro-6-methoxybenzaldehyde

Description

4-Chloro-2-fluoro-6-methoxybenzaldehyde (CAS: 1158916-85-8) is an aromatic aldehyde with the molecular formula C₈H₆ClFO₂ and a molecular weight of 188.58 g/mol . Its structure features a benzaldehyde core substituted with chlorine (Cl) at the 4-position, fluorine (F) at the 2-position, and a methoxy (-OCH₃) group at the 6-position. The compound is commercially available in high purity (≥97%) from suppliers like American Elements and Aladdin Scientific, with applications in organic synthesis, pharmaceuticals, and agrochemical research .

Key identifiers include:

Properties

IUPAC Name |

4-chloro-2-fluoro-6-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMRZTZXCQORCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70730423 | |

| Record name | 4-Chloro-2-fluoro-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158916-85-8 | |

| Record name | 4-Chloro-2-fluoro-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Chloro-2-fluoro-6-methoxybenzaldehyde is an aromatic aldehyde that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This compound, characterized by its unique halogenated and methoxy substituents, has been studied for its potential antimicrobial, anticancer, and enzyme-inhibitory properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Molecular Structure

- Molecular Formula : CHClF O

- Molecular Weight : Approximately 232.66 g/mol

- Melting Point : 46–47 °C

The presence of chlorine and fluorine atoms in the structure influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In a study comparing various halogenated compounds, it was found that those with both chloro and fluoro substitutions exhibited enhanced activity against certain bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, with moderate efficacy against Gram-negative strains.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines through the modulation of cell cycle regulators.

Case Study: Apoptotic Effects on Cancer Cells

In a study focusing on breast cancer cell lines, treatment with this compound resulted in:

- Cell Cycle Arrest : Significant G1 phase arrest.

- Apoptosis Induction : Increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in cell proliferation and survival pathways.

- Signal Transduction Modulation : It affects key signaling pathways related to inflammation and cancer progression.

Structure-Activity Relationship (SAR)

Studies have highlighted the importance of the halogen substituents in enhancing the biological activity of benzaldehyde derivatives. For instance, the presence of both chloro and fluoro groups was shown to synergistically enhance antimicrobial efficacy compared to compounds with only one halogen substituent.

Table 2: Comparison of Biological Activities Based on Substituent Variations

| Compound | MIC (μg/mL) | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | 32 | High | Effective against multiple strains |

| 4-Fluorobenzaldehyde | 64 | Moderate | Less effective than chlorinated analogs |

| 4-Chlorobenzaldehyde | 128 | Low | Minimal activity observed |

Comparison with Similar Compounds

2-Chloro-6-fluoro-4-methoxybenzaldehyde (CID 58854040)

- Molecular Formula : C₈H₆ClFO₂ (same as the target compound).

- Key Difference : Substituents at positions 2 (Cl), 6 (F), and 4 (OCH₃) versus the target compound’s 4-Cl, 2-F, and 6-OCH₃.

- Impact : Altered electronic and steric environments may affect reactivity in cross-coupling reactions or hydrogen bonding .

Functional Group Variants

4-Chloro-2-fluoro-6-methylbenzoic Acid (CAS: 1427395-43-4)

- Molecular Formula : C₈H₆ClFO₂ (same as the target compound).

- Key Difference : Replaces the aldehyde (-CHO) with a carboxylic acid (-COOH) and the methoxy (-OCH₃) with a methyl (-CH₃) group.

- Impact : Increased acidity (due to -COOH) and reduced electrophilicity compared to the aldehyde. This compound is more suited for salt formation or coordination chemistry .

5-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 23602-63-3)

- Molecular Formula : C₈H₇ClO₂.

- Key Difference : Hydroxyl (-OH) at position 2 and methyl (-CH₃) at position 3 versus the target compound’s methoxy and fluorine substituents.

- Impact : The -OH group enables hydrogen bonding, enhancing solubility in polar solvents. This compound may serve as a chelating agent in metal-catalyzed reactions .

Halogenation Patterns

4-Chloro-2,3-difluorobenzoic Acid (CAS: 150444-94-3)

- Molecular Formula : C₇H₃ClF₂O₂.

- Key Difference : Two fluorine atoms (positions 2 and 3) and a carboxylic acid group.

- Impact: Increased electronegativity and steric hindrance compared to the mono-fluorinated target compound. Such difluorinated analogs are common in drug design for metabolic stability .

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 306934-75-8)

- Molecular Formula : C₁₅H₁₁ClFO₃.

- Key Difference : A benzyloxy (-O-benzyl) substituent at position 4 and an additional methoxy group at position 3.

- This compound is tailored for synthesizing complex ethers or dendrimers .

Structural and Functional Implications

| Property | This compound | 4-Chloro-2-fluoro-6-methylbenzoic Acid | 2-Chloro-6-fluoro-4-methoxybenzaldehyde |

|---|---|---|---|

| Functional Group | Aldehyde (-CHO) | Carboxylic Acid (-COOH) | Aldehyde (-CHO) |

| Electrophilicity | High (due to -CHO) | Low | High |

| Solubility | Moderate in organic solvents | High in polar solvents (due to -COOH) | Moderate |

| Typical Applications | Building block for heterocycles | Coordination chemistry | Suzuki-Miyaura coupling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.